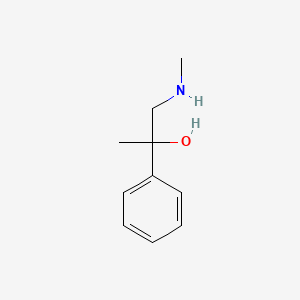

1-(甲基氨基)-2-苯基丙烷-2-醇

描述

1-(Methylamino)-2-phenylpropan-2-ol, also known as methamphetamine, is a synthetic drug that belongs to the class of amphetamines. It has a high potential for abuse and is commonly used as a recreational drug. However, methamphetamine also has important scientific research applications due to its unique properties. In

科学研究应用

配体构象异构体和生物活性

Efimenko 等人 (2009) 的一项研究调查了系统 Pd(II)-Cl−-HA-H2O,其中 HA 代表 2-甲基氨基-1-苯基丙烷-1-醇的构象异构体。他们探讨了这些配体和所得配合物的酸解离常数,重点关注含有不同 HA 构象异构体的系统中配合物种的 pH 分布图。研究强调,这些配合物的生物活性取决于配体的碱性和阳离子-阴离子配合物中不同配体构象异构体形成的氢键系统 (Efimenko 等人,2009)。

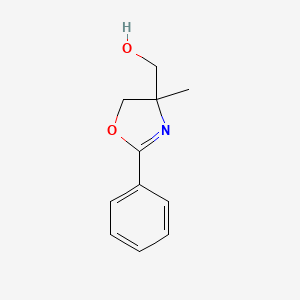

非对映异构体纯的恶唑膦

Rippert 等人 (2000) 使用手性辅助剂手性膦和 (1S,2S)-2-(甲基氨基)-1-苯基丙烷-1-醇((+)-伪麻黄碱)或 (1R,2S)-2-(甲基氨基)-1-苯基丙烷-1-醇((−)-麻黄碱),进行了研究,以制备非对映异构体纯的恶唑膦。该研究证实了 (+)-伪麻黄碱或 (−)-麻黄碱的 Ph 取代 C(1) 处构型对 P 原子处构型的控制,如两种中间化合物的 X 射线晶体结构分析所证明的 (Rippert 等人,2000)。

酶促 N-脱甲基中的同位素效应

Abdel-Monem (1975) 检查了啮齿动物肝脏匀浆液对 1-(N-甲基-N-三氘甲基氨基)-3-苯基丙烷的 N-脱甲基。这项研究确定了 N-脱甲基产物中各种衍生物的比例,发现动力学初级同位素效应表明,N-甲基的 C-H 键断裂是啮齿动物微粒体酶对叔胺进行 N-脱甲基的限速步骤 (Abdel-Monem,1975)。

与钯 (II) 的配位化合物

Bouquillon 等人 (1999) 的一项研究探讨了 (-)-麻黄碱在 NaPF6 存在下与 PdCl2 的反应,导致形成配位化合物,该化合物具有两个 (-)-麻黄碱配体,一个作为螯合部分,另一个作为单齿配体。该化合物通过广泛的氢键网络表征,提供了对原子排列三维内聚力的见解 (Bouquillon 等人,1999)。

对低碳钢的防腐蚀活性

Al-Baghdadi (2017) 研究了麻黄碱“2-(甲基氨基)-1-苯基丙烷-1-醇”在酸性介质中对低碳钢的防腐蚀活性。研究表明该化合物作为低碳钢的缓蚀剂是有效的,效率随着麻黄碱浓度的增加而增加。这在最高的腐蚀抑制浓度下使用扫描电子显微镜 (SEM) 进一步检查 (Al-Baghdadi,2017)。

作用机制

Target of Action

Similar compounds such as dipivefrin, a prodrug of adrenaline, are known to target receptors in the eye to reduce intraocular pressure in chronic open-angle glaucoma .

Mode of Action

The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber .

Biochemical Pathways

It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

It undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .

Result of Action

Related compounds like methiopropamine function as a norepinephrine-dopamine reuptake inhibitor that is more selective for norepinephrine than dopamine .

属性

IUPAC Name |

1-(methylamino)-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(12,8-11-2)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHZQFHWJAOLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285633 | |

| Record name | 1-(methylamino)-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylamino)-2-phenylpropan-2-ol | |

CAS RN |

6309-19-9 | |

| Record name | α-Methyl-α-[(methylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 42531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(methylamino)-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

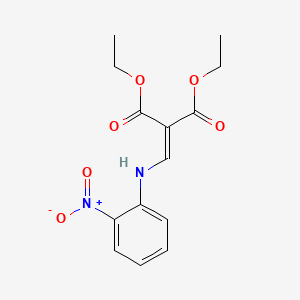

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

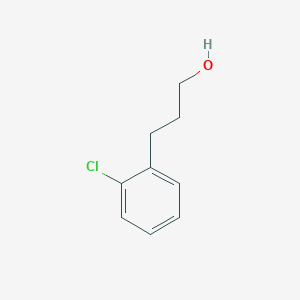

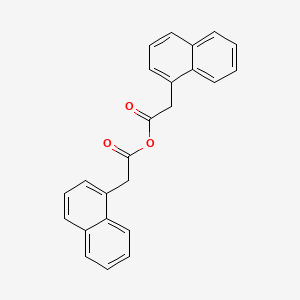

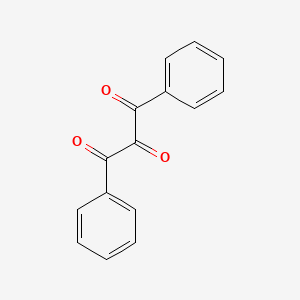

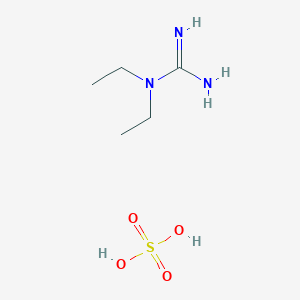

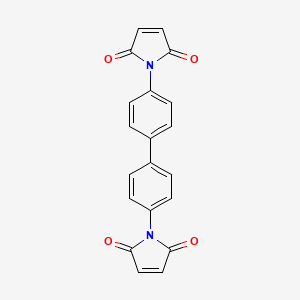

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)